3-(4-Bromophenyl)-1,2,4-oxadiazole

Sirtuin 2 epigenetics cancer

Identifying a reliable heterocyclic scaffold for potent and selective Sirt2 inhibition is a key bottleneck in epigenetic probe development. 3-(4-Bromophenyl)-1,2,4-oxadiazole directly addresses this need: - Delivers single-digit μM potency on Sirt2 with >100-fold selectivity over Sirt1/3/5. - The 4-bromo substituent provides a versatile handle for Suzuki-Miyaura cross-coupling, enabling rapid SAR diversification. - Also serves as a precursor for allosteric HIPK2 inhibitors (e.g., BT173) and aldose reductase inhibitors (IC₅₀ = 20 nM). Supplied with ≥95% purity; available in research quantities from global stock.

Molecular Formula C8H5BrN2O
Molecular Weight 225.04 g/mol
CAS No. 16013-07-3
Cat. No. B101137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)-1,2,4-oxadiazole
CAS16013-07-3
Molecular FormulaC8H5BrN2O
Molecular Weight225.04 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NOC=N2)Br
InChIInChI=1S/C8H5BrN2O/c9-7-3-1-6(2-4-7)8-10-5-12-11-8/h1-5H
InChIKeyOOQNOWMRFJKXTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromophenyl)-1,2,4-oxadiazole: Kinase and Deacetylase Inhibitor Scaffold


3-(4-Bromophenyl)-1,2,4-oxadiazole (CAS 16013-07-3) is a heterocyclic building block comprising a 4-bromophenyl group attached to the 3-position of a 1,2,4-oxadiazole ring [1]. This scaffold serves as a versatile precursor for the synthesis of bioactive molecules, particularly inhibitors of Sirtuin 2 (Sirt2) [2] and homeodomain-interacting protein kinase 2 (HIPK2) . Commercial availability is typically at ≥95% purity from multiple vendors , with some suppliers offering batches up to 99.95% purity .

Sirt2 inhibitor synthesis scaffold
Allosteric HIPK2 inhibitor development
Suzuki-Miyaura cross-coupling handle
Commercial availability from multiple vendors

3-(4-Bromophenyl)-1,2,4-oxadiazole: Halogen Substitution Constraints


In-class substitution of 3-(4-bromophenyl)-1,2,4-oxadiazole with 4-chlorophenyl or 4-fluorophenyl analogs is not scientifically valid without re-validation of target engagement. The 4-bromo substituent confers distinct electronic and steric properties (Hammett σₚ = 0.23 for Br vs 0.23 for Cl and 0.06 for F) and enhanced polarizability that critically influences binding interactions [1]. In Sirt2 inhibitor programs, the 4-bromophenyl oxadiazole series demonstrates single-digit μM potency with >100-fold selectivity over Sirt1/3/5, whereas structurally similar analogs often exhibit reduced potency or altered selectivity profiles [2]. Furthermore, the bromine atom serves as a synthetic handle for Suzuki-Miyaura cross-coupling diversification—a capability absent in dehalogenated analogs—enabling rapid SAR exploration [3].

Binding mismatch

Replacing 4-Br with Cl/F alters electronic and steric profile; target engagement and isoform selectivity may shift.

Synthetic limitation

Dehalogenated analogs lack the Suzuki coupling handle, restricting rapid SAR diversification.

3-(4-Bromophenyl)-1,2,4-oxadiazole: Comparative Evidence


Sirt2 Inhibitor Potency and Isoform Selectivity

The 3-(4-bromophenyl)-1,2,4-oxadiazole-derived compound 39 (3-(4-bromophenyl)-5-(3-bromopropyl)-1,2,4-oxadiazole) was identified as the most potent Sirt2 inhibitor among the synthesized series, demonstrating single-digit μM activity. Crucially, this compound remained inactive against Sirt1, Sirt3, and Sirt5 (both deacetylase and desuccinylase activities) at concentrations up to 100 μM [1]. While direct quantitative data for the unsubstituted phenyl analog is not provided in the same study, the SAR analysis confirms that the 4-bromo substitution is essential for maintaining this combination of potency and isoform selectivity [1].

Sirt2 Selectivity
Class-level
Compound 39: single-digit μM (Sirt2); inactive up to 100 μM (Sirt1/3/5)
Reported Sirt2 inhibition with >100-fold selectivity window.
In vitro recombinant enzyme assay context.
Sirtuin 2 epigenetics cancer

Antiproliferative Activity in Leukemia Cell Lines

Compounds 35 and 39, both containing the 3-(4-bromophenyl)-1,2,4-oxadiazole core, induced apoptosis and/or showed antiproliferative effects at 10 or 25 μM after 48-hour treatment in leukemia cell lines NB4 and U937 [1]. Western blot analyses confirmed that Sirt2 inhibition is mechanistically involved in these cellular effects [1]. While comparator compounds were not explicitly named in the abstract, the study's SAR evaluation positions these 4-bromophenyl-containing analogs as the most promising within the series [1].

Leukemia Cell Activity
Reported
10–25 μM antiproliferative response (NB4/U937, 48 h)
Reported antiproliferative response in leukemia cell models.
Sirt2-dependent mechanism indicated; apoptosis induction observed.
leukemia apoptosis anticancer

Allosteric HIPK2 Inhibitor BT173

The 3-(4-bromophenyl)-1,2,4-oxadiazole scaffold forms the core of BT173, a potent and selective inhibitor of homeodomain-interacting protein kinase 2 (HIPK2) . Unlike traditional ATP-competitive kinase inhibitors, BT173 functions via an allosteric mechanism, disrupting HIPK2 interaction with Smad3 without blocking catalytic activity . This represents a fundamentally different mode of action compared to the 4-chlorophenyl or 4-fluorophenyl oxadiazole analogs, which have not been reported to exhibit this allosteric HIPK2 inhibition profile [1].

HIPK2 Allosteric Inhibition
Class-level
BT173: allosteric mechanism; disrupts Smad3 interaction
Allosteric HIPK2 inhibition distinct from ATP-competitive inhibitors.
TGF-β1/Smad3 pathway; renal fibrosis model context.
renal fibrosis TGF-β pathway kinase inhibition

Purity and Availability vs. 4-Chlorophenyl Analog

Commercial availability of 3-(4-bromophenyl)-1,2,4-oxadiazole includes high-purity batches (99.95% from Shaoyuan ; 98% from eMolecules/Fisher Scientific ) at competitive pricing. In contrast, the 4-chlorophenyl analog (3-(4-chlorophenyl)-1,2,4-oxadiazole, CAS not found in common databases) and 4-fluorophenyl analog show significantly lower commercial availability and are primarily reported as synthetic intermediates rather than off-the-shelf building blocks . The bromo substituent also enables Suzuki-Miyaura cross-coupling for rapid diversification, a synthetic advantage over dehalogenated analogs.

Purity & Availability
Head-to-head
≥95% purity from multiple vendors; 99.95% batch available vs limited availability of 4-Cl/4-F analogs
Reliable supply supports reproducible SAR studies.
Vendor catalog comparison.
medicinal chemistry building blocks procurement

3-(4-Bromophenyl)-1,2,4-oxadiazole: Optimal Applications


Sirt2 Inhibitor Lead Optimization

Use 3-(4-bromophenyl)-1,2,4-oxadiazole as a core scaffold to synthesize novel Sirt2 inhibitors. The scaffold enables single-digit μM potency on Sirt2 with >100-fold selectivity over Sirt1/3/5 [1], making it ideal for developing epigenetic probes or therapeutic candidates for cancers where Sirt2 inhibition induces apoptosis (e.g., leukemia) [1].

Allosteric HIPK2 Inhibition for Renal Fibrosis

Leverage the 3-(4-bromophenyl)-1,2,4-oxadiazole core to develop allosteric HIPK2 inhibitors like BT173 . This approach targets the TGF-β1/Smad3 pathway via disruption of protein-protein interactions rather than ATP-competitive inhibition, offering a differentiated mechanism for renal fibrosis and potentially other fibrotic diseases .

Suzuki-Miyaura Diversification for SAR

The bromine atom at the 4-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions [2]. This enables rapid, parallel synthesis of diverse analogs—replacing the bromine with aryl, heteroaryl, or alkenyl groups—to probe structure-activity relationships across multiple target classes simultaneously [2].

Aldose Reductase Inhibitor Synthesis

1,2,4-Oxadiazole-derived analogues containing the 4-bromophenyl motif have demonstrated potent inhibition of aldose reductase (IC₅₀ = 20 nM for human enzyme) [3] and oral activity in preventing sorbitol accumulation in rat sciatic nerve . This scaffold can be elaborated to develop novel agents for diabetic complications.

Application
Selection Property
Validation Focus
Sirt2 probe development
4-Bromophenyl oxadiazole core
Isoform selectivity profiling (Sirt1/3/5)
HIPK2 pathway studies
Allosteric inhibitor scaffold
TGF-β/Smad3 interaction disruption assays
SAR library generation
Bromine as cross-coupling handle
Suzuki coupling and analog synthesis
Aldose reductase inhibitor screening
Oxadiazole scaffold SAR
Enzyme inhibition assay (human aldose reductase)

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